
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8IN3O2 and a molecular weight of 293.06 g/mol It is characterized by the presence of an iodo group and a nitro group attached to a pyridine ring, along with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine typically involves the nitration of a pyridine derivative followed by iodination and subsequent amination. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The nitro group can then be migrated to the desired position using a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely to be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The nitro and iodo groups can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The ethanamine side chain may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but lacks the iodo and nitro groups.
2-(2-Pyridyl)ethylamine: Similar structure but lacks the iodo and nitro groups.
4-(2-Aminoethyl)pyridine: Similar structure but lacks the iodo and nitro groups.
Uniqueness
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both iodo and nitro groups on the pyridine ring, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H8IN3O2 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
2-(6-iodo-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8IN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2 |
Clé InChI |
HJJRONAJWMSFFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



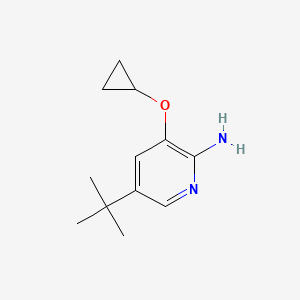

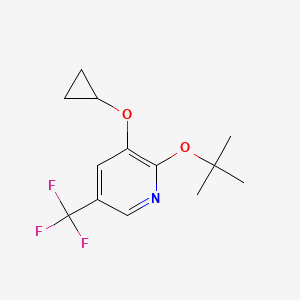
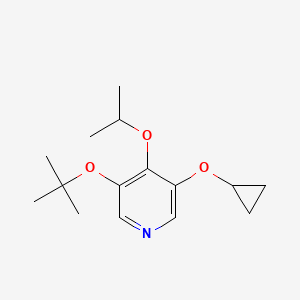
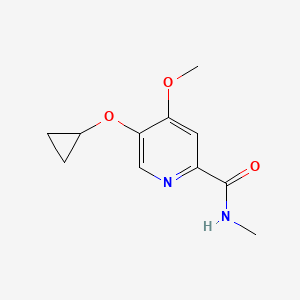

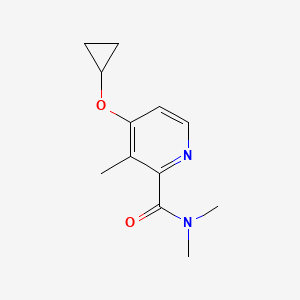
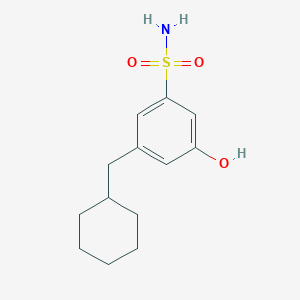
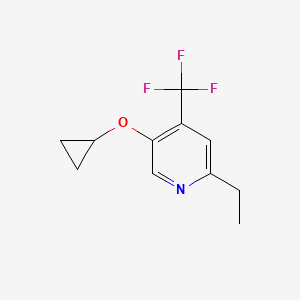
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)



